molecular formula C17H21ClN2S B1392632 (4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine CAS No. 1243052-94-9

(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine

Cat. No.: B1392632
CAS No.: 1243052-94-9
M. Wt: 320.9 g/mol
InChI Key: MXYVKPJITFFMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine is a complex organic compound that features a piperidine ring, a thiophene ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized to introduce the piperidine moiety. The chlorophenyl group is often introduced in the final steps to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties, including its use as an anti-inflammatory or anticancer agent.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and piperidine-based drugs share structural similarities with (4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine.

    Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-based pharmaceuticals, also share similarities.

Uniqueness

What sets this compound apart is its combination of a piperidine ring, a thiophene ring, and a chlorophenyl group. This unique structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-chloro-N-[[4-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2S/c18-15-4-6-16(7-5-15)19-11-17-10-14(13-21-17)12-20-8-2-1-3-9-20/h4-7,10,13,19H,1-3,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYVKPJITFFMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CSC(=C2)CNC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Reactant of Route 2
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Reactant of Route 3
Reactant of Route 3
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Reactant of Route 4
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Reactant of Route 5
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Reactant of Route 6
Reactant of Route 6
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.